1-[3-(2-tert-butylphenoxy)propyl]piperidine
Overview
Description
1-[3-(2-tert-butylphenoxy)propyl]piperidine, also known as BRL-15572, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are a type of protein found in the endoplasmic reticulum of cells, and they play a role in various cellular processes, including calcium signaling and protein folding. BRL-15572 has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and neurodegenerative disorders.
Mechanism of Action
1-[3-(2-tert-butylphenoxy)propyl]piperidine is a selective antagonist of the sigma-1 receptor, which is believed to play a role in various cellular processes, including calcium signaling and protein folding. By blocking the sigma-1 receptor, this compound may modulate these processes and have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to protect neurons from oxidative stress and inflammation, which may be relevant to its potential use in treating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(2-tert-butylphenoxy)propyl]piperidine in lab experiments is its selectivity for the sigma-1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor antagonists, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 1-[3-(2-tert-butylphenoxy)propyl]piperidine. For example, further studies could investigate its potential use in treating other neurological disorders, such as Huntington's disease or multiple sclerosis. Additionally, studies could investigate the mechanisms underlying this compound's effects on neurotransmitter release and neuronal protection. Finally, further studies could investigate the potential for developing more potent and selective sigma-1 receptor antagonists based on the structure of this compound.
Scientific Research Applications
1-[3-(2-tert-butylphenoxy)propyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound can reduce depression-like behavior in animal models, and it may have potential as an antidepressant. This compound has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
1-[3-(2-tert-butylphenoxy)propyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-18(2,3)16-10-5-6-11-17(16)20-15-9-14-19-12-7-4-8-13-19/h5-6,10-11H,4,7-9,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORDZIKJGVRSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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